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Cat. No.: B125852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone (EHT), a prominent and highly effective oil-soluble UV-B filter, is a key

ingredient in modern sunscreen formulations. Its large molecular weight and exceptional

photostability contribute to its excellent safety and efficacy profile. This technical guide delves

into the intricate details of the ultrafast photochemistry and excited state dynamics of

ethylhexyl triazone, providing a comprehensive resource for researchers and professionals in

the field of photoprotection and cosmetic science.

Photophysical and Photochemical Properties
Ethylhexyl triazone is characterized by its strong absorption in the UV-B range, with an

absorption maximum of approximately 314 nm.[1][2][3] Its chemical structure, featuring a

central triazine ring functionalized with three ethylhexyloxycarbonyl-substituted aminobenzoate

groups, is responsible for its UV-absorbing properties.[4] The photoprotective efficacy of EHT is

rooted in its ability to efficiently dissipate absorbed UV energy through ultrafast, non-radiative

decay pathways, thus preventing the formation of harmful photoproducts and minimizing skin

damage.
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The following tables summarize the key quantitative photophysical parameters of ethylhexyl
triazone, providing a comparative overview of its behavior in different solvent environments.

Parameter Dioxane Methanol Ethanol Reference

Absorption

Maximum (λmax)
~311 nm ~313 nm 314 nm [5]

Excited State

Lifetimes (τ)

    τ1 0.44 ± 0.01 ps 0.38 ± 0.01 ps - [6]

    τ2 1.4 ± 0.1 ps 1.8 ± 0.1 ps - [6]

    τ3 8.8 ± 0.6 ps 14.5 ± 0.9 ps - [6]

    τ4 > 2 ns > 2 ns - [6]

Parameter Ethanol (77 K) Ethanol (25 °C) Reference

Fluorescence

Quantum Yield (ΦF)
0.023 - [1]

Phosphorescence

Quantum Yield (ΦP)
0.017 - [1]

Triplet State Lifetime

(τT)
1.1 s 250 µs [1]

T-T Absorption

Maximum (λmaxT)
440 nm - [1]

Zero-Field Splitting

Parameter (D*)
1.25 GHz - [1]

Excited State Dynamics and Deactivation Pathways
Upon absorption of a UV-B photon, ethylhexyl triazone is promoted from its ground state (S₀)

to an electronically excited singlet state. The subsequent deactivation of this excited state is a

complex and ultrafast process, ensuring the efficient dissipation of absorbed energy.
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The primary deactivation mechanism involves an ultrafast internal conversion from the initially

populated nπ* state to a lower-lying ¹ππ* state (S₁).[7] This is followed by a rapid internal

conversion from the S₁ state back to the ground state (S₀) via a conical intersection.[7] This

entire process occurs on a sub-picosecond to picosecond timescale, allowing for multiple

absorption and recovery cycles, which is a hallmark of an effective photoprotective agent.[7]

In addition to this dominant ultrafast deactivation, a smaller fraction of the excited singlet state

molecules can undergo intersystem crossing to the lowest triplet state (T₁).[7][8] This triplet

state is longer-lived and can be observed through phosphorescence and triplet-triplet

absorption.[7] The T₁ state of EHT is characterized as a locally excited ³ππ* state.[7]

Caption: Photodeactivation pathways of ethylhexyl triazone.

Experimental Protocols
The elucidation of the photochemistry of ethylhexyl triazone has been made possible through

a combination of advanced spectroscopic and computational techniques.

Femtosecond Transient Absorption Spectroscopy
This technique is crucial for probing the ultrafast dynamics of excited states.

Sample Preparation: Solutions of ethylhexyl triazone are prepared in spectroscopic-grade

solvents (e.g., dioxane, methanol) with concentrations adjusted to an optical density of

approximately 0.8 at the excitation wavelength in a 2 mm path length cuvette.[7]

Experimental Setup: A femtosecond laser system is employed, typically consisting of a

Ti:Sapphire oscillator and a regenerative amplifier, to generate ultrashort laser pulses. The

output is split into a pump beam and a probe beam. The pump beam is tuned to the

absorption maximum of EHT (e.g., 311 nm or 313 nm) to excite the sample. The probe beam

is a broadband white-light continuum generated by focusing a portion of the fundamental

laser output into a transparent medium (e.g., CaF₂). The time delay between the pump and

probe pulses is controlled by a motorized delay stage. The change in absorbance of the

sample as a function of wavelength and time delay is recorded.[7]

Data Analysis: The transient absorption data is typically analyzed using a global fitting

procedure, modeling the decay of the transient signals with a sum of exponential functions
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convoluted with the instrument response function.[7]

Caption: Workflow for femtosecond transient absorption spectroscopy.

Fluorescence and Phosphorescence Spectroscopy
These techniques provide information about the emissive decay pathways from the excited

singlet and triplet states, respectively.

Sample Preparation: Solutions of EHT in ethanol are degassed and sealed in quartz tubes.

For low-temperature measurements, the sample is placed in a cryostat (e.g., at 77 K).[1][7]

Fluorescence Spectroscopy: The sample is excited at its absorption maximum, and the

emitted fluorescence is collected at a 90-degree angle to the excitation beam and analyzed

by a spectrofluorometer. The fluorescence quantum yield is determined relative to a standard

with a known quantum yield.[1]

Phosphorescence Spectroscopy: Similar to fluorescence, but the emission is measured after

a time delay to separate the long-lived phosphorescence from the short-lived fluorescence.

This is often done at low temperatures to enhance the phosphorescence signal.[1]

Triplet-Triplet (T-T) Absorption Spectroscopy
This method is used to characterize the excited triplet state.

Experimental Setup: A nanosecond laser flash photolysis setup is used. The sample is

excited by a laser pulse (e.g., from a Nd:YAG laser) to populate the triplet state. A second,

weaker light source is passed through the sample, and the change in its intensity due to

absorption by the triplet state is measured as a function of wavelength.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is employed to study the magnetic properties of the triplet state.

Experimental Setup: The sample is placed in a quartz tube within the EPR spectrometer's

resonant cavity at low temperature (77 K). The sample is irradiated with UV light to generate

the triplet state, and the EPR spectrum is recorded. The zero-field splitting parameters,
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which provide information about the electronic structure of the triplet state, are determined

from the spectrum.[1]

Computational Chemistry
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have

been instrumental in complementing experimental findings and providing a deeper

understanding of the excited state properties of ethylhexyl triazone.[6]

Methodology: The ground-state geometry of EHT is optimized using DFT with a suitable

functional (e.g., BP86) and basis set (e.g., aug-cc-pVDZ).[6] Vertical excitation energies and

oscillator strengths are then calculated using TD-DFT to simulate the UV-Vis absorption

spectrum. The geometries of the lowest excited singlet (S₁) and triplet (T₁) states are also

optimized to calculate their absorption spectra, which can be compared with the

experimental transient absorption data.[6] These calculations help in assigning the observed

transient spectral features to specific excited states.[6]

Caption: Logical workflow for computational chemistry studies.

Conclusion
The photoprotective efficacy of ethylhexyl triazone is underpinned by a sophisticated and

highly efficient photodeactivation mechanism. The combination of ultrafast internal conversion,

which rapidly dissipates absorbed UV energy as heat, and a minor but significant intersystem

crossing pathway to a triplet state, defines its photochemical behavior. The detailed

understanding of these processes, facilitated by advanced experimental and computational

techniques, is crucial for the rational design and development of next-generation sunscreen

agents with enhanced safety and performance. This guide provides a comprehensive overview

of the current state of knowledge, serving as a valuable resource for scientists and researchers

dedicated to advancing the science of sun protection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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